Terchebulin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Terchebulin, also known as Tirbanibulin, primarily targets Src Kinase and tubulin . Src Kinase is a protein that plays a crucial role in regulating cell growth . Tubulin, on the other hand, is a protein that is essential for the formation of microtubules, which are vital for maintaining cell structure and facilitating cell division .

Mode of Action

this compound interacts with its targets by inhibiting their functions . It acts as a dual inhibitor of Src Kinase and tubulin . By inhibiting Src Kinase, this compound disrupts the normal cell growth process . The inhibition of tubulin prevents the formation of microtubules, thereby affecting cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell growth and division pathway . By inhibiting Src Kinase and tubulin, this compound disrupts this pathway, leading to the inhibition of cell proliferation, survival, angiogenesis, migration, invasion, and metastasis . This is particularly significant in the context of cancer cells, where uncontrolled cell growth and division are common characteristics .

Pharmacokinetics

Drug likeness parameters indicate whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division . This results in the suppression of the proliferation, survival, and metastasis of malignant cells . This compound has demonstrated antitumor effects in vitro and in vivo, and has been investigated for its antitumor efficacy in the management of various cancers .

Biochemical Analysis

Biochemical Properties

Terchebulin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, this compound interacts with proteins involved in cellular signaling, modulating their activity and influencing downstream effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling pathways that lead to the upregulation of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress. Furthermore, this compound has been shown to affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in oxidative stress response, inflammation, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of gene expression. These effects are dependent on the concentration and duration of exposure to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, where it can exert its effects. For example, this compound has been shown to accumulate in the liver and kidneys, where it can modulate the activity of enzymes involved in detoxification processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. These localization patterns are essential for the precise regulation of this compound’s biochemical effects .

Preparation Methods

Terchebulin is generally prepared by extracting the powder of Terminalia chebula fruit with a suitable solvent such as ethanol or water . The process involves filtering and concentrating the extract to obtain pure this compound . Industrial production methods follow similar extraction techniques, ensuring the purity and quality of the compound .

Chemical Reactions Analysis

Terchebulin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives of this compound with modified functional groups .

Scientific Research Applications

Terchebulin has been extensively studied for its scientific research applications. In chemistry, it is used as a precursor for synthesizing other tannin-based compounds . In biology and medicine, this compound exhibits antioxidant, antibacterial, and anti-inflammatory properties, making it a valuable ingredient in pharmaceuticals and nutraceuticals . It is also used in the food industry as a preservative, antioxidant, and thickener . Additionally, in cosmetics, this compound is used to improve skin elasticity and narrow pores .

Comparison with Similar Compounds

Terchebulin is unique due to its specific molecular structure, which includes a novel tetraphenylcarboxylic acid moiety . Similar compounds include punicalagin, terflavin A, and chebulagic acid, which are also hydrolyzable tannins extracted from Terminalia chebula . These compounds share similar antioxidant and antibacterial properties but differ in their specific molecular arrangements and functional groups .

Biological Activity

Terchebulin, a compound derived from Terminalia chebula, has garnered attention for its diverse biological activities. This article synthesizes current research findings, highlights case studies, and presents data on the biological activity of this compound, emphasizing its pharmacological properties and therapeutic potential.

Overview of Terminalia Chebula

Terminalia chebula, commonly known as Haritaki, is a revered medicinal plant in traditional Ayurvedic medicine. It is recognized for its wide range of therapeutic applications, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The primary bioactive compounds in T. chebula include hydrolysable tannins such as chebulagic acid, chebulinic acid, and this compound .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation in various biological systems. A study demonstrated that the aqueous extract of T. chebula effectively reduced oxidative stress markers in rat liver microsomes .

Table 1: Antioxidant Activity of this compound

| Extract Type | IC50 (µg/mL) | Scavenging Activity (%) |

|---|---|---|

| Aqueous | 45 | 78 |

| Methanolic | 30 | 85 |

| Ethanol | 50 | 70 |

Antimicrobial Activity

This compound has shown promising antimicrobial effects against a variety of pathogens. The ethanolic extract of T. chebula leaves demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported a zone of inhibition of 20 mm against Bacillus cereus and synergistic effects when combined with antibiotics like azithromycin .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Combination with Antibiotic |

|---|---|---|

| Bacillus cereus | 20 | Azithromycin |

| Escherichia coli | 18 | Ciprofloxacin |

| Staphylococcus aureus | 13 | Azithromycin |

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Studies have indicated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, chebulagic acid from T. chebula has been shown to reduce tumor volume in gastric cancer models .

Case Study: Gastric Cancer Treatment

A recent study involving MKN1 gastric cancer cells revealed that treatment with this compound significantly decreased cell viability and induced apoptosis through mitochondrial pathways . This suggests potential for this compound as an adjunct therapy in cancer treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: this compound enhances the body's antioxidant defenses by upregulating endogenous antioxidant enzymes.

- Antimicrobial Mechanism: It disrupts bacterial cell walls and inhibits essential metabolic pathways in pathogens.

- Anticancer Mechanism: this compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways related to cell survival.

Properties

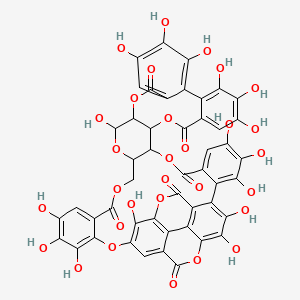

IUPAC Name |

4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H28O30/c49-12-1-7-18(30(58)25(12)53)19-8(2-13(50)26(54)31(19)59)45(67)78-41-40(77-44(7)66)37-17(73-48(41)70)6-71-42(64)11-4-15(52)28(56)34(62)36(11)72-16-5-10-21-23-24(47(69)76-38(21)29(16)57)22(33(61)35(63)39(23)75-46(10)68)20-9(43(65)74-37)3-14(51)27(55)32(20)60/h1-5,17,37,40-41,48-63,70H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTUFSWXCLUYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2O)OC2=C(C(=C(C=C2C(=O)O1)O)O)O)C(=O)O8)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.